N-(2-methoxy-5-methylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide
Description
This compound is a benzo[b][1,6]naphthyridine derivative featuring a carboxamide group at the 2(1H)-position, a 10-oxo moiety, and methyl substituents at positions 5, 6, and 6. The aryl group attached to the carboxamide is a 2-methoxy-5-methylphenyl ring. Its synthesis likely follows pathways analogous to related oxobenzo[b]naphthyridinecarbothioamides, involving cyclization of intermediates derived from chloropyridinyl methanones and amines .
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-14-6-7-21(30-5)19(12-14)25-24(29)27-9-8-20-18(13-27)23(28)17-11-15(2)10-16(3)22(17)26(20)4/h6-7,10-12H,8-9,13H2,1-5H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPUZZGXWWBDQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCC3=C(C2)C(=O)C4=CC(=CC(=C4N3C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
Key Observations
Amide Type : The target compound’s carboxamide group distinguishes it from carbothioamide derivatives (e.g., 8d-i), which feature a sulfur atom in place of oxygen. Carbothioamides are synthesized via reactions involving isothiocyanates, whereas carboxamides may require isocyanates or alternative reagents .
Oxo Position : The 10-oxo group in the target compound contrasts with 5-oxo derivatives (e.g., 8d-f). The oxo position influences the reactivity of intermediates during cyclization .
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
- Methodological Answer : The synthesis of benzo[b][1,6]naphthyridine derivatives typically involves cyclization reactions using chloropyridine intermediates and secondary amines. A validated approach includes:
- Reacting (chloropyridinyl)(2-isothiocyanatophenyl)methanones with secondary amines to form thiourea intermediates.
- Cyclization using sodium hydride (NaH) at elevated temperatures (80–100°C), as lower temperatures may hinder progress .
- Key considerations:
- Reagent compatibility : Ensure the secondary amine (e.g., dialkylamines) does not sterically hinder cyclization.
- Temperature control : Higher temperatures improve reaction efficiency but may risk decomposition.
- Purification : Repeated crystallization from ethanol or acetic acid enhances purity .
Q. How can researchers verify the structural integrity of this compound during synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- LC-MS : Monitor molecular ion peaks (e.g., [M+1]+) to confirm molecular weight. For example, LC-MS data for similar derivatives show [M+1]+ at 351–381 .
- NMR : Analyze aromatic proton environments (δ 6.70–8.13 ppm for protons on naphthyridine rings) and carbonyl signals (δ 162–173 ppm) .
- IR : Confirm carbonyl (C=O, ~1737 cm⁻¹) and amide (N-H, ~3390 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can researchers optimize the cyclization step to improve yields of benzo[b][1,6]naphthyridine derivatives?
- Methodological Answer : Optimization strategies include:
- Catalytic systems : Sodium hydride (NaH) is effective but requires anhydrous conditions. Alternative bases (e.g., KOtBu) may reduce side reactions.
- Temperature modulation : Gradual heating (80–100°C) enhances cyclization efficiency, as seen in yields improving from 45% to 70% under controlled conditions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while THF may limit solubility .
Data Table :
| Entry | Base | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | NaH | 80 | 65 | |
| 2 | KOtBu | 100 | 70 |
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies in NMR/LC-MS data often arise from:
- Tautomerism : The keto-enol equilibrium in the 10-oxo group may cause split peaks. Use deuterated DMSO to stabilize tautomers .
- Impurity interference : Recrystallize from acetic acid or ethanol to remove byproducts (e.g., unreacted SnCl₂ in reductions) .
- Dynamic effects : Variable-temperature NMR (VT-NMR) can clarify conformational changes in the tetrahydrobenzo ring .
Q. How does the substitution pattern (e.g., methoxy, methyl groups) influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- Methoxy groups : Enhance solubility and modulate interactions with hydrophobic enzyme pockets (e.g., kinase targets) .
- Methyl groups : Steric effects at the 5,6,8-positions may reduce off-target binding.
Experimental Design : - Synthesize analogs with varying substituents.
- Test inhibition against target enzymes (e.g., kinases) using fluorescence polarization assays .
Data Contradiction and Mechanistic Analysis
Q. Why do some synthetic routes report lower yields for benzo[b][1,6]naphthyridines compared to [1,7] or [1,8] analogs?
- Methodological Answer : The 1,6-regioisomer’s strained ring system increases susceptibility to decomposition. Evidence shows:
- Cyclization of 1,6-derivatives requires higher temps (100°C vs. 80°C for 1,8), lowering yields to 45–60% .
- Steric hindrance from the 5,6,8-trimethyl groups further destabilizes intermediates .
Mitigation : Use electron-withdrawing groups (e.g., chloro) to stabilize transition states .
Biological and Mechanistic Research
Q. What experimental approaches identify the biological targets of this compound?
- Methodological Answer : Employ:
- Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates .
- Molecular docking : Simulate interactions with kinases or GPCRs using software (e.g., AutoDock Vina).
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
